1-(4-(4-(2-tert-butyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)butyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
A-690344 is a small molecule drug initially developed by Abbott Laboratories. It is a dopamine D3 receptor antagonist, which means it blocks the action of dopamine at the D3 receptor. This compound has shown potential in preclinical studies and is being investigated for its therapeutic applications .
Vorbereitungsmethoden
The synthetic routes and reaction conditions for A-690344 are not widely published. the preparation of similar small molecule drugs typically involves multi-step organic synthesis. This process often includes the formation of heterocyclic rings, introduction of functional groups, and purification steps. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production .
Analyse Chemischer Reaktionen
A-690344, like many small molecule drugs, can undergo various chemical reactions. These include:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Wissenschaftliche Forschungsanwendungen
A-690344 has several scientific research applications:
Chemistry: It is used as a tool compound to study the dopamine D3 receptor and its role in various biochemical pathways.
Biology: It helps in understanding the physiological and pathological roles of dopamine D3 receptors in the brain.
Medicine: It is being investigated for its potential therapeutic applications in treating neurological and psychiatric disorders, such as schizophrenia and drug addiction.
Industry: It may have applications in the development of new drugs targeting the dopamine D3 receptor.
Wirkmechanismus
A-690344 exerts its effects by antagonizing the dopamine D3 receptor. This means it binds to the receptor and prevents dopamine from activating it. The dopamine D3 receptor is involved in regulating mood, cognition, and reward pathways in the brain. By blocking this receptor, A-690344 can modulate these pathways and potentially treat disorders related to dopamine dysregulation .
Vergleich Mit ähnlichen Verbindungen
A-690344 is unique in its high specificity for the dopamine D3 receptor compared to other dopamine receptor antagonists. Similar compounds include:
SB-277011-A: Another dopamine D3 receptor antagonist with similar applications in research and potential therapeutic uses.
GR-103691: A compound with similar receptor specificity but different pharmacokinetic properties.
A-690344 stands out due to its unique chemical structure and high specificity for the dopamine D3 receptor, making it a valuable tool in scientific research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C22H31F3N6O2 |
---|---|
Molekulargewicht |
468.5 g/mol |
IUPAC-Name |
1-[4-[4-[2-tert-butyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]butyl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C22H31F3N6O2/c1-15-14-31(20(33)28-18(15)32)8-6-5-7-29-9-11-30(12-10-29)17-13-16(22(23,24)25)26-19(27-17)21(2,3)4/h13-14H,5-12H2,1-4H3,(H,28,32,33) |
InChI-Schlüssel |
LRAYIUHUAWSEDX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)CCCCN2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C(C)(C)C |
Synonyme |
A-690344 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.